molecular formula C29H29N3O5S B6524380 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}propanamide CAS No. 422286-82-6

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}propanamide

Cat. No.: B6524380
CAS No.: 422286-82-6
M. Wt: 531.6 g/mol
InChI Key: ZGLVGBSREWEXHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}propanamide (hereafter referred to as the "target compound") is a quinazolinone derivative with a complex substituent profile. Its core structure includes:

  • A 3,4-dihydroquinazolin-4-one scaffold.
  • A sulfanyl group at position 2, substituted with a 2-oxo-2-phenylethyl moiety.
  • A propanamide side chain at position 3, linked to a 3,4-dimethoxyphenethyl group.

The 3,4-dimethoxyphenyl group may enhance blood-brain barrier penetration, implying possible central nervous system (CNS) activity .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-oxo-2-phenacylsulfanylquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O5S/c1-36-25-13-12-20(18-26(25)37-2)14-16-30-27(34)15-17-32-28(35)22-10-6-7-11-23(22)31-29(32)38-19-24(33)21-8-4-3-5-9-21/h3-13,18H,14-17,19H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLVGBSREWEXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure–activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N2O4SC_{21}H_{24}N_{2}O_{4}S, with a molecular weight of approximately 400.5 g/mol. Its structure features a quinazoline core, which is known for various pharmacological properties. The compound's IUPAC name reflects its intricate structure, which includes multiple functional groups conducive to biological interactions.

1. Antioxidant Activity

Recent studies have indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups in the phenyl ring enhances electron donation, which may contribute to the compound's ability to scavenge free radicals. In vitro assays demonstrated that derivatives with similar frameworks showed IC50 values indicating potent antioxidant activity.

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound was evaluated through its inhibitory effects on cyclooxygenase (COX) enzymes. In a study comparing various derivatives, compounds structurally related to this compound exhibited IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 µM to 42.1 µM . These findings suggest that the compound may possess comparable anti-inflammatory efficacy to established drugs such as celecoxib.

3. Anticancer Activity

The anticancer properties of this compound have also been explored in various cancer cell lines. A study reported that similar quinazoline derivatives induced apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers. The mechanism was attributed to the compound's ability to interfere with key signaling pathways involved in tumor growth .

Structure–Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Methoxy Substituents : The presence of methoxy groups on the aromatic ring enhances lipophilicity and bioavailability.
  • Quinazoline Core : Variations in substituents on the quinazoline moiety significantly affect potency against COX enzymes and cancer cell lines.

Case Study 1: Anti-inflammatory Screening

In a comparative study, several derivatives were synthesized and screened for their anti-inflammatory activity using RAW264.7 macrophage cells. The results indicated that compounds with electron-donating groups exhibited enhanced inhibition of pro-inflammatory cytokines compared to those lacking such substituents .

Case Study 2: Anticancer Efficacy

A multicellular spheroid model was employed to assess the anticancer effects of this compound against breast cancer cells. Results demonstrated significant reductions in spheroid size and viability upon treatment with this compound, highlighting its potential as an effective anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

Compound from
  • Structure : 8-oxo-6-[(2-oxo-2-phenylethyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl propanamide.
  • Key Differences: A fused [1,3]dioxolane ring replaces the 3,4-dihydroquinazolinone core.
  • Implications : The dioxolane ring may reduce oxidative degradation but limit planar interactions with hydrophobic binding pockets .
Compound from
  • Structure : 2-[(3-cyclopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N,N-bis(propan-2-yl)propanamide.
  • Key Differences: Cyclopropyl substituent at position 3 of the quinazolinone. Bis(isopropyl)amide instead of a dimethoxyphenethyl group.
  • Implications: Cyclopropyl enhances metabolic stability by blocking cytochrome P450-mediated oxidation.

Substituent Modifications

Compound from
  • Structure : 3-(4-methoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide.
  • Key Differences: 4-Methoxyphenyl group on the propanamide. Isopropyl substituent at position 3 of the quinazolinone.
  • Implications: The methoxy group improves solubility via hydrogen bonding.
Compound from
  • Structure : N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide.
  • Key Differences: Dichlorophenylmethyl group instead of dimethoxyphenethyl. Dioxoquinazolinone core.
  • Implications :
    • Chlorine atoms enhance electrophilicity , favoring halogen-bond interactions with targets.
    • The dioxo group may increase hydrogen-bond acceptor capacity .

Pharmacological Activity Trends

Quinazolinone derivatives exhibit diverse bioactivities:

  • Antiproliferative: Thioether-linked quinazolinones (e.g., ) show antiproliferative activity, possibly through topoisomerase inhibition.
  • CNS Targeting : The target compound’s dimethoxyphenethyl group aligns with CNS-active agents (e.g., dopamine agonists) .

Comparative Data Table

Compound Name/Feature Molecular Weight Key Substituents Biological Notes References
Target Compound ~589 3,4-Dimethoxyphenethyl, 2-oxo-2-phenylethylsulfanyl Potential CNS activity, moderate logP
Compound Not reported [1,3]Dioxolane-fused quinazolinone Enhanced metabolic stability
Compound 373.5 Cyclopropyl, bis(isopropyl)amide High lipophilicity (logP ~4.2)
Compound Not reported 4-Methoxyphenyl, isopropyl Improved aqueous solubility
Compound Not reported Dichlorophenylmethyl, dioxoquinazolinone Anticonvulsant activity

Preparation Methods

Mechanochemical Cyclization Using o-Iodoxybenzoic Acid (IBX)

A solvent-free mechanochemical method enables efficient quinazolinone formation. Starting with 2-aminobenzamide and an aldehyde derivative, ball milling with IBX (1.1 equivalents) at ambient temperature facilitates cyclodehydration. This method avoids traditional solvent-based systems, reducing reaction time to 1 hour while achieving yields of 75–85%. For the target compound, 2-aminobenzamide reacts with glyoxylic acid to generate the 4-oxo-3,4-dihydroquinazoline intermediate. The mechanochemical approach minimizes side reactions and simplifies purification.

Microwave-Assisted Ring Closure

Microwave irradiation accelerates the synthesis of 3,4-dihydroquinazolines. Heating 2-aminobenzylamine with iminoester hydrochlorides under microwave conditions (100–120°C, 15–30 minutes) produces the quinazoline core in 70–90% yields. This method’s rapid kinetics and enhanced selectivity make it suitable for scaling. For the target molecule, substituting 2-aminobenzylamine with a functionalized precursor bearing a thioether group could streamline subsequent modifications.

Incorporation of the Sulfanyl Group at Position 2

The 2-[(2-oxo-2-phenylethyl)sulfanyl] substituent is introduced via nucleophilic substitution or oxidative coupling:

Thiol-Disulfide Exchange

Reacting the quinazolinone intermediate with 2-oxo-2-phenylethanethiol in the presence of a base (e.g., K₂CO₃ or Et₃N) in DMF at 60°C facilitates sulfanyl group incorporation. This method typically achieves 65–80% yields, with the reaction monitored by TLC to prevent over-substitution.

Oxidative Coupling Using Iodine(III) Reagents

Aryliodonium imides, generated from electron-deficient amines and iodine(III), enable regioselective sulfanylations. Treating the quinazolinone with phenacyl iodide and a thiol source in dichloromethane at 0°C introduces the sulfanyl group with >70% efficiency.

Preparation of the Propanamide Side Chain

The N-[2-(3,4-dimethoxyphenyl)ethyl] propanamide side chain is synthesized via amide bond formation:

Carbodiimide-Mediated Coupling

A method adapted from patent CN103664681A employs EDCI·HCl (1.2 equivalents) and DMAP (0.1 equivalents) in anhydrous dichloromethane. 3-(3,4-Dimethoxyphenyl)propanoic acid is reacted with 2-(3,4-dimethoxyphenyl)ethylamine at 0°C under nitrogen, followed by gradual warming to room temperature. The reaction achieves 76% yield after 24 hours, with purification via recrystallization (dichloromethane/ethyl acetate).

Mixed Anhydride Method

Using isobutyl chloroformate and N-methylmorpholine in THF, the mixed anhydride of the carboxylic acid is generated in situ. Subsequent addition of the amine derivative at −15°C yields the amide in 82% purity, avoiding racemization.

Final Assembly of the Target Compound

Coupling the functionalized quinazolinone with the propanamide side chain requires precise stoichiometry:

Stepwise Amidation

The quinazolinone intermediate bearing a free amine at position 3 is treated with 3-[2-(3,4-dimethoxyphenyl)ethyl]propanoyl chloride in dichloromethane. Triethylamine (3 equivalents) neutralizes HCl byproducts, and the reaction proceeds at 25°C for 12 hours. Column chromatography (hexane/ethyl acetate, 3:1) isolates the product in 68% yield.

One-Pot Tandem Reaction

A tandem approach combines quinazolinone formation, sulfanylation, and amidation in a single reactor. Using IBX as a dual oxidant and coupling agent, this method reduces purification steps but requires rigorous temperature control (0°C → 25°C) to prevent side reactions.

Optimization and Challenges

Key challenges include:

  • Regioselectivity in sulfanylation : Competing reactions at position 2 vs. position 4 of the quinazolinone are mitigated by steric hindrance from the 4-oxo group.

  • Stability of the thioether bond : Oxidative degradation is minimized by conducting reactions under nitrogen and avoiding strong oxidants post-coupling.

  • Purification complexities : Silica gel chromatography with gradient elution (ethyl acetate → methanol) resolves closely related byproducts.

Comparative Analysis of Methods

ParameterMechanochemicalMicrowaveEDCI Coupling
Reaction Time1–2 hours15–30 minutes24 hours
Yield75–85%70–90%68–76%
CatalystIBXNoneEDCI·HCl/DMAP
SolventSolvent-freeDMFDichloromethane

Q & A

Q. What are the key synthetic routes for this compound, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Quinazolinone Core Formation: Cyclization of substituted anthranilic acid derivatives with thiourea or urea under acidic conditions.
  • Sulfanyl Group Introduction: Thiolation via nucleophilic substitution using mercaptoacetic acid derivatives.
  • Propanamide Side-Chain Coupling: Amide bond formation using carbodiimide-based coupling reagents (e.g., EDC/HOBt).

Optimization Parameters:

ParameterTypical ConditionsPurpose
SolventDMF, dichloromethane, ethanolEnhance solubility/reactivity
Temperature60–100°C (reflux)Accelerate reaction kinetics
Catalysts/BasesK₂CO₃, triethylamineFacilitate deprotonation
Reaction Time6–24 hoursBalance yield vs. side reactions

Validation: Monitor reaction progress via TLC and intermediate purification via column chromatography .

Q. How is the compound’s purity and structural integrity validated?

Methodological Answer: Critical analytical techniques include:

  • HPLC: Quantify purity (>95%) using reverse-phase C18 columns with UV detection (λ = 254 nm).
  • NMR Spectroscopy: Confirm structure via ¹H/¹³C NMR (e.g., quinazolinone C=O at ~170 ppm, sulfanyl S–CH₂ at ~2.8 ppm).
  • Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]⁺ ion matching theoretical mass).

Example Workflow:

Dissolve 5 mg in deuterated DMSO for NMR.

Compare retention time in HPLC against a reference standard.

Use HRMS to rule out isotopic impurities .

Q. What stability considerations are critical during storage and handling?

Methodological Answer:

  • Temperature Sensitivity: Store at –20°C in amber vials to prevent thermal/photo-degradation.
  • Hydrolytic Stability: Avoid aqueous buffers at pH >8, which may cleave the sulfanyl or amide bonds.
  • Oxidative Stability: Use inert atmospheres (N₂/Ar) during reactions to prevent quinazolinone ring oxidation.

Degradation Pathways:

ConditionObserved DegradationMitigation Strategy
Light (UV)Quinazolinone ring cleavageUse light-protected containers
High HumidityHydrolysis of acetamide moietyStore with desiccants

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

  • Core Modifications: Synthesize analogs with variations in:
    • Quinazolinone substituents (e.g., halogens, methyl groups).
    • Sulfanyl linker length (e.g., –SCH₂ vs. –SCH₂CH₂).
  • Biological Assays: Test analogs against target enzymes (e.g., tyrosine kinases) using fluorescence polarization or SPR.
  • Computational Docking: Compare binding affinities via AutoDock Vina or Schrödinger Suite to identify critical interactions (e.g., hydrogen bonds with dimethoxyphenyl groups).

Example SAR Finding:
Replacing the 3,4-dimethoxyphenyl group with a 4-fluorophenyl reduces kinase inhibition by 60%, highlighting the role of methoxy groups in target binding .

Q. How can contradictions in reaction yield data be resolved?

Methodological Answer:

  • Reproducibility Checks: Repeat reactions under identical conditions (solvent, temperature, reagent batches).
  • Byproduct Analysis: Use LC-MS to identify side products (e.g., hydrolyzed amides or oxidized quinazolinones).
  • DoE (Design of Experiments): Apply factorial design to isolate critical variables (e.g., solvent polarity vs. temperature).

Case Study:
A 30% yield variation was traced to trace moisture in DMF, which hydrolyzed the sulfanyl intermediate. Switching to anhydrous DMF stabilized yields at 75% .

Q. What advanced techniques are used for structural characterization?

Methodological Answer:

  • X-ray Crystallography: Resolve 3D structure using SHELX software for refinement. Key steps:
    • Grow single crystals via vapor diffusion (e.g., ether into DMSO solution).
    • Collect data on a Bruker D8 Venture diffractometer (Cu-Kα radiation).
    • Refine with SHELXL to final R-factor <0.05 .
  • Dynamic NMR: Study conformational flexibility (e.g., rotation of the propanamide chain) in DMSO-d₆ at variable temperatures.

Structural Insights:
X-ray data revealed a planar quinazolinone core with a 120° dihedral angle between the sulfanyl linker and phenyl group, critical for target binding .

Q. How are computational methods applied to predict target interactions?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., with EGFR kinase) in GROMACS (50 ns trajectories).
  • Pharmacophore Modeling: Identify essential features (e.g., hydrogen bond acceptors near C=O groups) using MOE.
  • ADMET Prediction: Use SwissADME to optimize logP (<5) and rule out hepatotoxicity.

Key Finding:
MD simulations showed stable hydrogen bonds between the 3,4-dimethoxyphenyl group and EGFR’s Lys745, explaining observed IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.